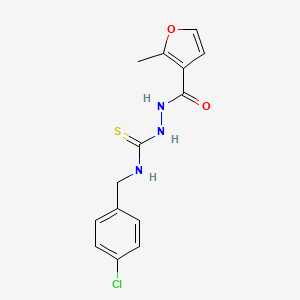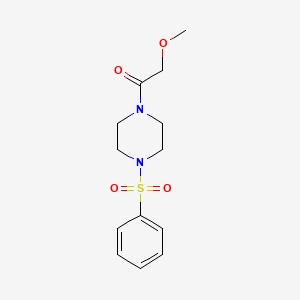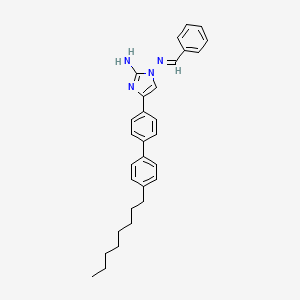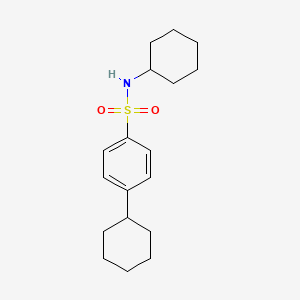
N-(4-chlorobenzyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, also known as CF3, is a compound that has been widely studied for its potential use in scientific research. It is a hydrazinecarbothioamide derivative that has shown promise in a variety of applications, including as an anti-cancer agent and as a potential treatment for neurological disorders. In
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and neuronal damage. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDAC activity, this compound can slow down or stop the growth of cancer cells.
This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE activity, this compound can increase the levels of acetylcholine in the brain, which can help to improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-proliferative and neuroprotective effects, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can help to reduce oxidative stress and prevent cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chlorobenzyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be purified to obtain a high degree of purity, which is important for ensuring accurate and reproducible results in experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe in animal studies, its toxicity in humans is not fully understood. Additionally, this compound may have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are many future directions for research on N-(4-chlorobenzyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide. One area of research is to further explore its potential use as an anti-cancer agent. Studies could focus on optimizing the synthesis method to improve yield and purity, as well as on investigating the mechanisms underlying its anti-proliferative effects.
Another area of research is to explore the potential use of this compound in treating neurological disorders. Studies could focus on optimizing the dosage and administration of this compound to maximize its neuroprotective effects, as well as on investigating its potential use in other neurological disorders such as multiple sclerosis and Huntington's disease.
In conclusion, this compound is a compound that has shown promise in a variety of scientific research areas, including as an anti-cancer agent and as a potential treatment for neurological disorders. While there are still many unanswered questions about its mechanism of action and potential toxicity, this compound represents a promising area of research for the future.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide involves the reaction of 4-chlorobenzyl isothiocyanate with 2-acetyl-3-methylfuran in the presence of hydrazine hydrate. The resulting compound is then purified through recrystallization to obtain pure this compound. This synthesis method has been extensively studied and optimized for maximum yield and purity.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has been shown to have potential applications in a variety of scientific research areas. One of the most promising areas of research is its potential use as an anti-cancer agent. Studies have shown that this compound exhibits anti-proliferative effects on a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer.
This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective effects and can reduce oxidative stress in neurons, which is a common factor in the development of these diseases.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-methylfuran-3-carbonyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-9-12(6-7-20-9)13(19)17-18-14(21)16-8-10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H,17,19)(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEFIVDSXKWDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)
![N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5862830.png)

![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5862855.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B5862858.png)




![3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one](/img/structure/B5862893.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)

![1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadien-3-one](/img/structure/B5862919.png)